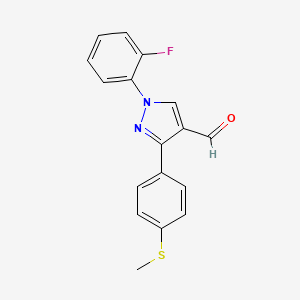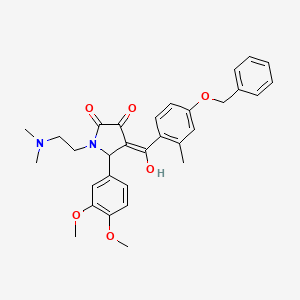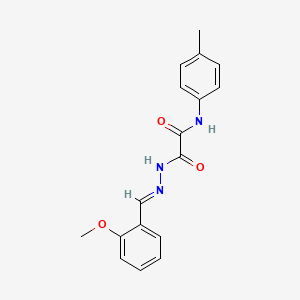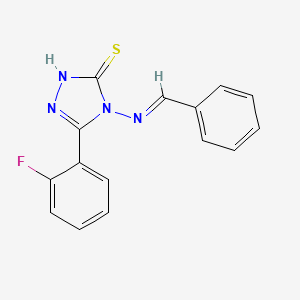
1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a fluorophenyl group at position 1, a methylthiophenyl group at position 3, and a carbaldehyde group at position 4 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be accomplished by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 2-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate through a condensation reaction.
Introduction of the methylthiophenyl group: This can be achieved by reacting the pyrazole intermediate with a methylthiophenyl halide under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl and methylthiophenyl groups may contribute to its binding affinity and specificity, while the carbaldehyde group may participate in covalent interactions with target proteins.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methylthio group, which may affect its reactivity and binding properties.
1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains a methoxy group instead of a methylthio group, which may influence its electronic properties and reactivity.
1-(2-Fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Contains a chloro group instead of a methylthio group, which may affect its chemical stability and reactivity.
The uniqueness of this compound lies in the presence of both the fluorophenyl and methylthiophenyl groups, which may impart specific electronic and steric properties that influence its reactivity and binding interactions.
Properties
CAS No. |
618101-76-1 |
|---|---|
Molecular Formula |
C17H13FN2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylsulfanylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13FN2OS/c1-22-14-8-6-12(7-9-14)17-13(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-11H,1H3 |
InChI Key |
NYUCRFRYRFPYHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022610.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12022614.png)



![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12022635.png)


![3-(4-bromophenyl)-2-[(3-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022650.png)



![((5E)-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12022660.png)
![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022675.png)
